2,3-Dinor isoprostaglandin F2α-III-d9 is a specific isomer of the F2-isoprostanes, which are products of lipid peroxidation and serve as important biomarkers for oxidative stress. This compound is derived from the metabolism of isoprostaglandin F2α-III, and its levels in biological samples can provide insights into various pathological conditions, including cardiovascular diseases and metabolic disorders. The compound is classified under isoprostanes, which are prostaglandin-like compounds formed independently of cyclooxygenase enzymes through free radical-catalyzed peroxidation of arachidonic acid.
2,3-Dinor isoprostaglandin F2α-III-d9 can be sourced from biological samples such as urine and plasma. It has been studied extensively in various research contexts, particularly in relation to its role as a biomarker for oxidative stress and its associations with diseases such as type 2 diabetes and obesity .
The synthesis of 2,3-dinor isoprostaglandin F2α-III-d9 typically involves the following methods:
The synthesis often requires advanced techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification. These methods allow for the precise measurement of the compound in complex biological matrices .
The molecular structure of 2,3-dinor isoprostaglandin F2α-III-d9 features a bicyclic framework characteristic of prostaglandins, with specific modifications that distinguish it as a dinor derivative. The presence of deuterium atoms in the d9 variant indicates isotopic labeling, which aids in tracking metabolic processes.
2,3-Dinor isoprostaglandin F2α-III-d9 participates in various biochemical reactions:
Quantification methods often involve derivatization steps to enhance detection sensitivity during chromatographic analysis. For example, using stable isotope-labeled internal standards allows for accurate measurement against endogenous levels .
The mechanism by which 2,3-dinor isoprostaglandin F2α-III-d9 exerts its effects involves:
Research indicates that higher urinary levels of this compound correlate inversely with risks associated with weight gain and type 2 diabetes .
Relevant analyses often include stability testing under various pH conditions and temperatures to determine shelf life and optimal storage requirements .
2,3-Dinor iPF2α-III-d9 is a deuterium-labeled analog of the endogenous oxidative stress biomarker 2,3-dinor-5,6-dihydro-iPF2α-III. Its molecular formula (C₁₈H₂₁D₉O₅) reflects strategic replacement of nine hydrogen atoms with deuterium at non-labile sites, ensuring metabolic stability. The parent compound originates from β-oxidation of the prostaglandin F₂α isomer iPF2α-III, which itself derives from free radical-mediated peroxidation of arachidonic acid or γ-linolenic acid [1]. The deuterated variant maintains identical reactive functional groups (–COOH at C1 and –OH at C11/C15) and stereochemistry to its endogenous counterpart, enabling faithful tracing of biological behavior while introducing a +9 Da mass shift for analytical discrimination [1] [2].
Deuterium incorporation creates distinct mass spectral signatures that eliminate interference from endogenous isoprostanes or matrix components during quantification. In mass spectrometry, the m/z transition of 2,3-Dinor iPF2α-III-d9 exhibits a predictable shift compared to the native compound (e.g., m/z 357→197 for d0 vs. m/z 366→206 for d9). This isotopic separation is critical given the ultra-low physiological concentrations (pg/mL range) of target analytes in complex biological matrices like urine or plasma [2]. The deuterium atoms further stabilize the molecular ion during fragmentation, improving signal-to-noise ratios and lowering limits of quantification (LLOQ) to 0.5 μg/L (equivalent to 0.04 pmol on-column) in validated UPLC-MS/MS methods [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7